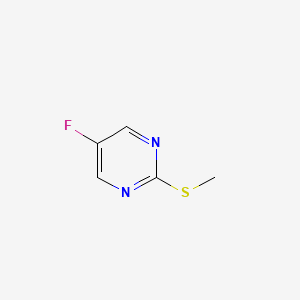

5-Fluoro-2-(methylthio)pyrimidine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-fluoro-2-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2S/c1-9-5-7-2-4(6)3-8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEAVCBHOSOOGMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60664001 | |

| Record name | 5-Fluoro-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60664001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6090-37-5 | |

| Record name | 5-Fluoro-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60664001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance Within the Context of Fluorinated Pyrimidine Chemistry

Fluorinated pyrimidines are a class of compounds that have been extensively studied for their biological activities. The introduction of a fluorine atom into the pyrimidine (B1678525) ring can significantly alter the molecule's properties, including its metabolic stability and binding affinity to biological targets. nih.gov 5-Fluoro-2-(methylthio)pyrimidine serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. vcu.edu

The presence of the methylthio group at the 2-position of the pyrimidine ring makes the compound susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of various functional groups, leading to the creation of a diverse library of derivatives. Furthermore, the methylthio group can be oxidized to a methylsulfonyl group, creating a different set of reactive properties and potential biological activities.

Interdisciplinary Research Landscape and Perspectives

The study of 5-Fluoro-2-(methylthio)pyrimidine and its derivatives extends across multiple scientific disciplines. In medicinal chemistry, these compounds are investigated for their potential as anticancer, antiviral, and antimicrobial agents. wjarr.comresearchgate.net The fluorinated pyrimidine (B1678525) core is a common feature in many established drugs, such as the anticancer agent 5-fluorouracil (B62378) (5-FU). nih.govoncohemakey.com Research into new derivatives aims to improve efficacy and reduce side effects compared to existing treatments.

In the field of chemical biology, derivatives of this compound are used as tools to probe the function of enzymes and other biological macromolecules. nih.gov The specific interactions of these compounds with their biological targets can provide valuable insights into disease mechanisms and aid in the development of new therapeutic strategies. The synthesis and modification of these compounds also present interesting challenges and opportunities for synthetic organic chemists.

Historical Context of Pyrimidine Derivatives in Chemical Research

Direct Synthesis Approaches to this compound

The direct synthesis of this compound can be approached through the cyclocondensation of a fluorinated three-carbon synthon with a thiourea (B124793) derivative. A plausible and established method for constructing the 2-thiopyrimidine core is the reaction of a β-dicarbonyl compound or its equivalent with thiourea.

One potential route starts with a fluorinated malonic ester derivative. For instance, the cyclization of a suitable fluoro-substituted 1,3-dicarbonyl compound with S-methylisothiourea would directly yield the this compound core. While a specific documented synthesis for this compound via this exact route is not prevalent in readily available literature, the synthesis of analogous structures supports this approach. For example, the synthesis of 4,6-dichloro-5-fluoro-2-(methylthio)pyrimidine (B3149290) involves the cyclization of diethyl malonate with thiourea, followed by methylation and chlorination. A similar strategy commencing with a fluorinated malonate would be a logical synthetic design.

A more contemporary approach involves the use of fluorinated building blocks. The synthesis of 4-amino-5-fluoropyrimidines has been achieved through the reaction of a potassium 2-cyano-2-fluoroethenolate with amidine hydrochlorides. nih.gov This method proceeds under mild conditions and provides high yields, suggesting that a similar strategy with an appropriate S-methylated amidine could be a viable direct synthesis route.

A general and widely used method for the formation of 2-thiopyrimidines is the Biginelli reaction or related cyclocondensations, which involve the reaction of an aldehyde, a β-ketoester, and thiourea. nih.gov Adapting this reaction with a fluorinated β-ketoester could provide a pathway to the corresponding 5-fluoro-2-thioxopyrimidine, which can then be methylated at the sulfur atom to yield the target compound.

Synthesis of this compound Derivatives and Analogues

The this compound scaffold serves as a versatile intermediate for the synthesis of a variety of derivatives through modifications at the pyrimidine core or the methylthio group.

Derivatization Strategies at the Pyrimidine Core

The pyrimidine ring of this compound is susceptible to nucleophilic aromatic substitution, particularly at positions activated by the electron-withdrawing fluorine atom and the pyrimidine nitrogens.

A key strategy for derivatization involves the introduction of substituents at the 4- and 6-positions. This is often achieved by starting with a pre-functionalized pyrimidine ring. For example, the synthesis of 4,6-dichloro-5-fluoro-2-(methylthio)pyrimidine provides a platform for further derivatization, where the chlorine atoms can be sequentially or simultaneously displaced by various nucleophiles such as amines, alcohols, and thiols.

Another approach is the direct C-H functionalization of the pyrimidine ring. Modern catalytic methods, often employing transition metals like palladium, allow for the direct arylation, alkylation, or amination of C-H bonds in heterocyclic systems. thieme-connect.commdpi.com While specific examples for this compound are not extensively documented, these methods represent a powerful tool for creating diverse analogues. The regioselectivity of such reactions would be influenced by the electronic nature of the existing substituents.

The synthesis of 2-phenylthio-5-fluoropyrimidine has been reported via the reaction of 2-chloro-5-fluoropyrimidine (B20137) with thiophenol in the presence of a base. prepchem.com This demonstrates a straightforward method for introducing different thioether moieties at the 2-position, starting from a halogenated precursor.

Functional Group Interconversions Involving the Methylthio Moiety

The methylthio group at the 2-position of the pyrimidine ring is a key handle for a range of chemical transformations.

One of the most common interconversions is the oxidation of the methylthio group to the corresponding sulfoxide (B87167) or sulfone. This transformation significantly alters the electronic properties of the pyrimidine ring, making the 2-position more susceptible to nucleophilic attack. The resulting methylsulfinyl or methylsulfonyl group is an excellent leaving group, facilitating substitution with a wide array of nucleophiles, including amines, alkoxides, and water (hydrolysis). This strategy is a cornerstone in the synthesis of various 2-substituted pyrimidine derivatives.

The methylthio group can also be cleaved to reveal a 2-thiol, which can then be alkylated with different electrophiles to introduce a variety of side chains at the 2-position. This allows for the synthesis of a library of analogues with diverse properties.

Catalyzed Synthetic Routes

Transition metal catalysis has become an indispensable tool in modern organic synthesis, offering efficient and selective methods for the formation and functionalization of heterocyclic compounds like pyrimidines.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions, are widely used to form carbon-carbon and carbon-heteroatom bonds. For the synthesis of derivatives of this compound, these reactions could be employed by first introducing a halogen (e.g., chlorine, bromine, or iodine) onto the pyrimidine ring, which can then serve as a handle for coupling with various partners. For example, a 4-chloro-5-fluoro-2-(methylthio)pyrimidine could be coupled with boronic acids (Suzuki), organostannanes (Stille), or amines (Buchwald-Hartwig) to introduce a wide range of substituents.

Direct C-H activation is an increasingly important strategy that avoids the need for pre-functionalization of the pyrimidine ring. thieme-connect.comresearchgate.netresearchgate.netacs.org Catalysts based on palladium, rhodium, or iridium can facilitate the direct coupling of C-H bonds with various reaction partners. For this compound, this could potentially allow for the selective introduction of aryl or alkyl groups at specific positions on the pyrimidine ring, guided by the electronic and steric influence of the existing fluoro and methylthio groups.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally benign. While specific "green" syntheses for this compound are not extensively reported, general green chemistry principles can be applied to its synthesis.

One key aspect is the use of safer and more environmentally friendly solvents. The development of syntheses in water, ethanol, or bio-based solvents like Cyrene™ would be a significant green improvement over traditional volatile organic solvents. mdpi.com

Atom economy is another important principle. The development of catalytic C-H activation routes for derivatization, as mentioned earlier, is inherently greener than traditional methods that require pre-functionalization and generate stoichiometric byproducts. thieme-connect.commdpi.com

The use of catalysts, especially those that are recyclable and operate under mild conditions, is a cornerstone of green chemistry. Employing solid-supported catalysts or developing reactions that can be performed in one-pot sequences can reduce waste and energy consumption.

Spectroscopic Techniques for Structural Elucidation

The precise architecture of this compound is confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer an unambiguous confirmation of the molecule's identity.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis

FTIR spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For this compound, the FTIR spectrum is expected to display characteristic absorption bands corresponding to its distinct structural features.

The spectrum for a related compound, 5-fluorouracil (B62378), shows distinct peaks for its functional groups, which can be used as a reference. researchgate.net The analysis of this compound would focus on identifying key vibrational modes, including the stretching of the C-F bond, the vibrations of the pyrimidine ring, and the vibrations associated with the methylthio group. The C=N stretching vibrations within the pyrimidine ring are typically observed in the 1650-1550 cm⁻¹ region. The C-F bond, being strong, gives rise to a prominent absorption band, usually in the 1400-1000 cm⁻¹ range. The methyl group (CH₃) of the methylthio substituent will exhibit characteristic C-H stretching and bending vibrations.

Table 1: Predicted FTIR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Pyrimidine Ring | C-H stretching | 3100-3000 |

| Methyl Group | C-H stretching | 2950-2850 |

| Pyrimidine Ring | C=N stretching | 1650-1550 |

| Pyrimidine Ring | C=C stretching | 1600-1475 |

| Methyl Group | C-H bending | 1450-1375 |

| Pyrimidine Ring | C-F stretching | 1400-1000 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

NMR spectroscopy is arguably the most definitive method for determining the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and in this case ¹⁹F, the connectivity and spatial arrangement of atoms can be mapped out.

¹H NMR: The proton NMR spectrum of this compound is predicted to show distinct signals for the protons of the methyl group and the pyrimidine ring. The three protons of the methylthio (-SCH₃) group are expected to appear as a singlet, typically in the range of 2.0-3.0 ppm. pdx.edu The two protons on the pyrimidine ring, at positions 4 and 6, would appear as doublets due to coupling with the adjacent fluorine atom at position 5. Their chemical shifts would be in the aromatic region, generally between 7.0 and 9.0 ppm for pyrimidine systems. organicchemistrydata.org

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, five distinct signals are expected: one for the methyl carbon and four for the carbons of the pyrimidine ring. The chemical shifts are influenced by the electronegativity of the adjacent atoms (N, F, S). organicchemistrydata.org The carbon atom directly bonded to the fluorine (C-5) will appear as a doublet with a large coupling constant (¹JCF), a characteristic feature of fluorinated organic compounds. The carbon of the methyl group is expected at the upfield end of the spectrum.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is an exceptionally informative technique. thermofisher.com It offers a wide chemical shift range and high sensitivity. huji.ac.il A single signal is expected for the fluorine atom at the C-5 position. This signal's multiplicity will be a triplet (or more accurately, a doublet of doublets) due to coupling with the two neighboring protons (H-4 and H-6). The chemical shift provides insight into the electronic environment of the fluorine atom. colorado.edu

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | ~2.5 | Singlet | - | -SCH₃ |

| ¹H | ~8.5 | Doublet | J(H,F) ≈ 4-8 | H-4 / H-6 |

| ¹H | ~8.5 | Doublet | J(H,F) ≈ 1-3 | H-6 / H-4 |

| ¹³C | ~15 | Quartet | - | -SCH₃ |

| ¹³C | ~158 (d) | Doublet | ¹J(C,F) ≈ 220-250 | C-5 |

| ¹³C | ~155 (d) | Doublet | ²J(C,F) ≈ 20-30 | C-4 |

| ¹³C | ~157 (d) | Doublet | ²J(C,F) ≈ 15-25 | C-6 |

| ¹³C | ~170 | Singlet | - | C-2 |

(Note: Predicted values are based on typical ranges for similar structures and are relative to standard references like TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F. 'd' indicates doublet.)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the conjugated systems within a molecule. The pyrimidine ring in this compound constitutes a chromophore that is expected to absorb UV radiation.

Related pyrimidine compounds, such as 5-Fluorouracil, exhibit characteristic π-π* transitions. researchgate.net For this compound, similar electronic transitions are anticipated. The presence of the sulfur atom (with non-bonding electrons) and the fluorine atom can influence the position and intensity of these absorption bands through n-π* and π-π* transitions.

Table 3: Predicted UV-Vis Absorption Data for this compound

| Transition Type | Expected λₘₐₓ (nm) | Chromophore |

|---|---|---|

| π → π* | ~230 - 270 | Pyrimidine ring |

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular weight of this compound is 144.17 g/mol , and its exact mass is 144.01574750 Da. nih.gov

Upon ionization in the mass spectrometer, the molecular ion (M⁺•) is formed. This ion is often unstable and breaks down into smaller, characteristic fragment ions. libretexts.org The fragmentation of pyrimidine derivatives typically follows predictable pathways. sphinxsai.com For this compound, key fragmentation steps could include the loss of a methyl radical (•CH₃) to form an [M-15]⁺ ion, or the loss of the entire thio-radical (•SH) or methylthio radical (•SCH₃). iosrjournals.org Another possible fragmentation pathway for fluorinated compounds involves the loss of a fluorine radical (•F) or hydrogen fluoride (B91410) (HF). whitman.edu

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z | Ion Formula | Identity/Origin |

|---|---|---|

| 144 | [C₅H₅FN₂S]⁺• | Molecular Ion (M⁺•) |

| 129 | [C₄H₂FN₂S]⁺ | [M - CH₃]⁺ |

| 111 | [C₅H₅N₂S]⁺ | [M - F]⁺ |

Advanced Spectroscopic Methods in Pharmaceutical and Biopharmaceutical Applications

In the context of pharmaceutical and biopharmaceutical research, the analytical techniques described are indispensable. High-Performance Liquid Chromatography (HPLC), often coupled with UV-Vis or mass spectrometry detectors, is a standard method for assessing the purity of pyrimidine derivatives and for their quantification in various matrices, including biological samples. researchgate.net

The presence of the fluorine atom makes this compound particularly amenable to analysis by ¹⁹F NMR. This technique is not only crucial for structural confirmation but also serves as a powerful tool in biopharmaceutical studies. For instance, ¹⁹F NMR can be used to monitor the interactions of fluorinated molecules with biological macromolecules like proteins or nucleic acids, as there is no background signal from endogenous fluorine in biological systems. nih.govmdpi.com The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment, providing detailed information about binding events, conformational changes, and metabolic processes. nih.gov This makes fluorinated pyrimidines valuable as probes to study drug-target interactions and mechanisms of action, which is a cornerstone of modern drug discovery and development. nih.gov

Computational Chemistry and Theoretical Modeling of 5 Fluoro 2 Methylthio Pyrimidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a framework for investigating the electronic environment and predicting chemical behavior.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 5-Fluoro-2-(methylthio)pyrimidine, DFT calculations would be instrumental in determining key properties that govern its reactivity. By solving approximations of the Schrödinger equation, DFT can elucidate the distribution of electrons within the molecule.

Core to this analysis are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

For a molecule like this compound, the electron-withdrawing nature of the fluorine atom and the pyrimidine (B1678525) ring, combined with the electron-donating potential of the methylthio group, would create a unique electronic landscape. DFT studies on related pyrimidine compounds often show that such substitutions significantly influence the energies of the FMOs.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Predicted Value | Significance |

| HOMO Energy | ~ -7.0 eV | Indicates electron-donating capability. |

| LUMO Energy | ~ -1.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | ~ 5.5 eV | Suggests moderate chemical stability. |

| Dipole Moment | ~ 2.5 D | Indicates overall polarity of the molecule. |

Note: The values in this table are hypothetical and serve as illustrative examples of what DFT calculations would yield. Actual values would require specific computational studies.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species, particularly in biological systems. The MEP map displays regions of positive, negative, and neutral electrostatic potential.

In the case of this compound, the MEP would likely show a region of negative potential (typically colored red or orange) around the nitrogen atoms of the pyrimidine ring and the fluorine atom, indicating these are areas susceptible to electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms. The sulfur atom of the methylthio group could present a region of slight negative potential, influencing its interaction capabilities. Understanding the MEP is crucial for predicting non-covalent interactions, such as hydrogen bonding, which are vital for ligand-receptor binding.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. These simulations can reveal information about conformational changes and intermolecular interactions that are not apparent from static models.

Conformational Analysis and Intermolecular Interactions

MD simulations of this compound would involve placing the molecule in a simulated environment, often a box of solvent molecules like water, and calculating the forces between atoms over a series of time steps. This allows for the observation of how the molecule moves, rotates, and flexes.

A key aspect of this analysis would be the rotation around the C-S bond of the methylthio group, which would determine the group's preferred orientation relative to the pyrimidine ring. The simulation would also reveal the stability of different conformations and the energy barriers between them. Furthermore, by simulating multiple molecules, one could study intermolecular interactions, such as stacking of the pyrimidine rings, which are important in condensed phases and biological contexts.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is extensively used in drug discovery to screen potential drug candidates.

Ligand-Target Binding Prediction

To perform a molecular docking study with this compound, a specific protein target would need to be identified. Pyrimidine derivatives are known to inhibit various enzymes, such as kinases and dihydrofolate reductase. In a hypothetical docking study, this compound would be placed in the active site of a target protein, and a scoring function would be used to estimate the binding affinity.

The results would predict the binding pose of the molecule and the specific interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the fluorine atom), that stabilize the complex. For instance, the nitrogen atoms of the pyrimidine ring could act as hydrogen bond acceptors, while the aromatic ring itself could engage in pi-stacking interactions with aromatic amino acid residues in the protein's active site.

Table 2: Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Parameter | Predicted Outcome | Details |

| Binding Affinity (Score) | -7.5 kcal/mol | A negative value indicating a potentially favorable binding interaction. |

| Key Interactions | Hydrogen bond with backbone NH | The pyrimidine nitrogen acts as a hydrogen bond acceptor. |

| Hydrophobic interaction with Leu, Val | The pyrimidine ring and methyl group fit into a hydrophobic pocket. | |

| Halogen bond with backbone C=O | The fluorine atom interacts with an electrophilic carbonyl group. |

Note: This table is illustrative and based on typical interactions observed for similar ligands. Specific results would depend on the chosen protein target and docking software.

Prediction of Inhibitory Efficiencies and Structure-Property Relationships

Computational and theoretical modeling serves as a powerful tool in predicting the potential inhibitory activities of chemical compounds and in understanding the relationship between their molecular structure and their functional properties. For pyrimidine derivatives, these methods are frequently employed to forecast their efficacy as inhibitors in various domains, including as anticancer agents and corrosion inhibitors. Techniques such as Quantitative Structure-Activity Relationship (QSAR) analysis, Density Functional Theory (DFT), and molecular docking are pivotal in this predictive process.

General Principles of Inhibitory Efficiency Prediction:

The inhibitory potential of pyrimidine derivatives is often correlated with several key quantum chemical parameters. These parameters, calculated using computational methods, provide insights into the reactivity and interaction capabilities of a molecule.

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: The energy of the HOMO is associated with the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. A high HOMO energy and a low LUMO energy are generally indicative of a higher potential for a molecule to act as an effective inhibitor, for instance, in the context of corrosion inhibition, by facilitating adsorption onto a metal surface.

Energy Gap (ΔE = ELUMO - EHOMO): A small energy gap is a predictor of high chemical reactivity and, consequently, can be correlated with higher inhibitory efficiency.

Dipole Moment (μ): A higher dipole moment can enhance the adsorption of a molecule onto a surface, which can be a crucial factor in its inhibitory mechanism.

Global Hardness (η) and Softness (σ): These parameters describe the resistance of a molecule to change its electron configuration. Softer molecules are generally more reactive and are expected to be more effective inhibitors.

Structure-Property Relationships in Pyrimidine Derivatives:

The specific arrangement of functional groups on the pyrimidine ring significantly influences its properties. For This compound , the following structural features are of note:

Fluorine Atom at Position 5: The high electronegativity of the fluorine atom can significantly alter the electron density distribution across the pyrimidine ring, influencing its reactivity and binding interactions.

Methylthio Group at Position 2: The sulfur atom in the methylthio group provides a potential site for coordination with metal ions or for participation in other intermolecular interactions, which can be critical for inhibitory activity.

Studies on various pyrimidine derivatives have demonstrated that the nature and position of substituents on the pyrimidine core are determinant factors for their biological activity or inhibitory performance. For example, QSAR studies on different series of pyrimidine derivatives have successfully created models that link specific structural features to their inhibitory potency against various enzymes or their effectiveness as corrosion inhibitors. nih.gov

Data from Related Compounds:

While specific data for This compound is scarce, research on a more complex derivative, (this compound-4-yl)(piperidine-4-yl)-2,5-dimethoxybenzene sulfonamide (FMPPDBS) , has been conducted in the context of corrosion inhibition. researchgate.net Computational studies on FMPPDBS have involved the analysis of its adsorption on iron surfaces, highlighting the role of the pyrimidine core and its substituents in forming a protective layer. researchgate.net These studies underscore the utility of the this compound moiety in the design of functional molecules.

In the absence of direct computational data for This compound , the following table presents a hypothetical structure for reporting such data, based on parameters commonly found in computational chemistry studies of similar compounds.

| Quantum Chemical Parameter | Symbol | Predicted Value/Trend | Significance in Inhibition |

| Energy of the Highest Occupied Molecular Orbital | EHOMO | High | Indicates good electron-donating ability |

| Energy of the Lowest Unoccupied Molecular Orbital | ELUMO | Low | Indicates good electron-accepting ability |

| Energy Gap | ΔE | Low | Suggests high reactivity |

| Dipole Moment | μ | Moderate to High | May enhance adsorption processes |

| Global Hardness | η | Low | Correlates with higher reactivity |

| Global Softness | σ | High | Correlates with higher reactivity |

It is important to emphasize that the values in the table above are illustrative and represent the expected trends for a potentially effective inhibitor based on theoretical principles. Definitive quantitative data for This compound would require specific computational analysis of the molecule.

Structure Activity Relationship Sar Studies of 5 Fluoro 2 Methylthio Pyrimidine and Its Analogues

Impact of Substitutions on Biological Activity

The biological activity of 5-Fluoro-2-(methylthio)pyrimidine derivatives can be profoundly altered by the introduction of various substituents. These modifications can influence the molecule's size, shape, electronics, and ability to interact with its biological target. For instance, in the pursuit of novel kinase inhibitors, a critical class of enzymes implicated in cancer and other diseases, researchers have extensively explored the impact of substitutions on the this compound core.

Table 1: Illustrative Biological Activity of Substituted Pyrimidine (B1678525) Derivatives

| Compound | Substitution at 4-Position | Target Kinase | IC50 (nM) |

|---|---|---|---|

| A | -NH-(p-tolyl) | Kinase X | 150 |

| B | -NH-(3,4-dichloro-phenyl) | Kinase X | 50 |

| C | -NH-(4-methoxy-phenyl) | Kinase X | 200 |

| D | -NH-(c-propyl) | Kinase X | >1000 |

This table is for illustrative purposes and does not represent actual data for this compound derivatives but demonstrates the general principles of SAR.

As the illustrative table suggests, the electronic and steric properties of the substituent at the 4-position can have a dramatic effect on biological activity. For example, the introduction of electron-withdrawing groups, such as chloro substituents on a phenyl ring, can enhance potency, while bulky or conformationally restricted groups might be less favorable for binding to the target kinase.

Role of the Methylthio Group in Biological Recognition

The methylthio group (-SCH3) at the 2-position of the pyrimidine ring is not merely a passive placeholder. It plays a crucial role in the biological recognition of this compound and its analogues by their target proteins. This small, lipophilic group can engage in important hydrophobic interactions within the binding pocket of an enzyme.

The importance of the methylthio group is often highlighted in SAR studies where it is replaced by other functional groups. For example, replacing the methylthio group with a simple methyl group or an oxygen-containing methoxy (B1213986) group can lead to a significant loss of biological activity. This underscores the specific and favorable interactions that the methylthio group makes within the active site of the target enzyme. The process of methylthiolation, the addition of a methylthio group, is a known biochemical reaction catalyzed by methylthiotransferase enzymes, which highlights the biological relevance of this functional group. nih.gov

Influence of Fluorine Substitution on Reactivity and Biological Profiles

The introduction of a fluorine atom at the 5-position of the pyrimidine ring is a strategic move in medicinal chemistry with multifaceted consequences. Fluorine is the most electronegative element, and its presence can significantly alter the electronic properties of the pyrimidine ring. This can influence the pKa of nearby functional groups, affecting their ionization state at physiological pH and their ability to participate in hydrogen bonding or other interactions.

Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of the molecule. This increased resistance to metabolic degradation can lead to a longer half-life in the body and improved bioavailability.

Comparative SAR with Other Halogenated and Alkylthio Pyrimidines

To gain a deeper understanding of the unique properties of this compound, it is instructive to compare its structure-activity relationship with that of other halogenated and alkylthio pyrimidines.

Halogen Substitution at the 5-Position:

Replacing the fluorine atom at the 5-position with other halogens, such as chlorine (Cl), bromine (Br), or iodine (I), can lead to significant changes in biological activity. As we move down the halogen group, the atomic radius and lipophilicity increase, while electronegativity decreases.

Chlorine: Being larger than fluorine, a chloro substituent can introduce different steric interactions within the binding pocket. Its electronic effect is also less pronounced than that of fluorine.

Bromine and Iodine: These larger halogens can introduce even greater steric bulk and lipophilicity. In some cases, this can lead to enhanced binding through increased van der Waals interactions. However, the larger size may also lead to steric clashes that reduce activity.

The optimal halogen at the 5-position is highly dependent on the specific topology of the target's binding site.

Alkylthio Group Variation at the 2-Position:

Similarly, modifying the alkyl portion of the 2-alkylthio group can provide valuable SAR insights.

Ethylthio (-SCH2CH3): Increasing the chain length from methyl to ethyl can probe for additional hydrophobic interactions in the binding pocket. If there is available space, this can lead to increased potency.

Isopropylthio (-SCH(CH3)2) and other branched alkyls: Introducing branching can provide information about the shape and size of the hydrophobic pocket.

By systematically varying these groups and assessing the impact on biological activity, medicinal chemists can build a detailed pharmacophore model, which is a three-dimensional map of the key features required for optimal biological activity. This knowledge is invaluable for the rational design of new and improved therapeutic agents based on the this compound scaffold.

Biological and Pharmacological Research Applications of 5 Fluoro 2 Methylthio Pyrimidine Analogues

Antimicrobial Research

Antibacterial Activities and Mechanisms

Analogues of 5-Fluoro-2-(methylthio)pyrimidine have demonstrated potential as antibacterial agents. For instance, a series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives incorporating a pyrimidine (B1678525) ring showed promising activity against various Gram-positive bacteria. nih.gov One compound, in particular, exhibited an eight-fold stronger inhibitory effect than the antibiotic linezolid, with a minimum inhibitory concentration (MIC) of 0.25 µg/mL. nih.gov These compounds are believed to work by inhibiting the initial stages of protein synthesis in bacteria, a mechanism that differs from many existing antibiotics and could help overcome cross-resistance. nih.gov

The antibacterial action of pyrimidine analogues often involves their structural similarity to the natural pyrimidines, uracil (B121893) and thymine. This allows them to interfere with essential cellular processes. pharmacologyeducation.orgnih.gov They can disrupt the synthesis of DNA and RNA, which is crucial for bacterial replication and survival. nih.govresearchgate.net Some flavonoids, which can also possess antibacterial properties, are thought to work by damaging the bacterial cytoplasmic membrane, inhibiting energy metabolism, or preventing nucleic acid synthesis. nih.gov

Antifungal Activities

The antifungal potential of pyrimidine analogues is also an active area of research. For example, the pyrimidine analog carmofur (B1668449) has shown broad-spectrum antifungal activity against various dematiaceous fungi, which are known to cause chromoblastomycosis and pheohyphomycosis. nih.govnih.gov In comparative studies, carmofur demonstrated a higher selectivity index than the established antifungal drug 5-flucytosine (5-FC). nih.govnih.gov

The mechanism of antifungal action for pyrimidine analogues like 5-FC involves its conversion within the fungal cell to 5-fluorouracil (B62378) (5-FU). nih.govplos.org 5-FU is then further metabolized into compounds that inhibit the synthesis of both fungal RNA and DNA. nih.govplos.org However, a significant challenge with some antifungal pyrimidines is the development of resistance. nih.gov To counteract this, research is exploring the use of these analogues in combination with other antifungal drugs, which has shown synergistic effects against certain fungal strains. nih.gov

Anticancer Research

Modulation of Cellular Proliferation and Apoptosis

Analogues of this compound are being investigated for their ability to control cancer cell growth and induce programmed cell death, or apoptosis. For example, 5-fluoro-2'-deoxycytidine (B1672315) (FCdR), a pyrimidine analogue, has been shown to inhibit the proliferation of various cancer cell lines, including those from colorectal carcinoma, hepatocellular carcinoma, osteosarcoma, and oesophageal squamous cell carcinoma. nih.gov

FCdR works by inhibiting DNA methylation, an epigenetic modification that can silence tumor suppressor genes. nih.govnih.gov By blocking this process, FCdR can reactivate these genes and halt cancer cell growth. nih.gov Studies have shown that FCdR can cause cell cycle arrest at the G2/M phase and activate the p53 signaling and DNA damage response pathways, ultimately leading to the suppression of cancer cell proliferation. nih.govnih.gov Other pyrimidine derivatives have also been found to induce apoptosis in a dose-dependent manner in cancer cell lines like MCF-7. researchgate.net

Targeting Specific Kinases and Receptors (e.g., Kinase Inhibitors, EGFR Inhibitors)

A key strategy in modern cancer therapy is to target specific molecules that are crucial for cancer cell survival and growth. Kinases, a family of enzymes that regulate many cellular processes, are often dysregulated in cancer. acs.orgugr.es Analogues of this compound are being developed as kinase inhibitors. acs.orgugr.esnih.gov

One important target is the Epidermal Growth Factor Receptor (EGFR), a kinase that plays a significant role in cell proliferation and is often overexpressed in various cancers. nih.govnih.gov Several 5-(methylthio)pyrimidine (B78358) derivatives have been designed as selective inhibitors of mutant forms of EGFR, such as EGFR(L858R/T790M), which are associated with resistance to first-generation EGFR inhibitors. sci-hub.senih.gov These compounds have shown potent enzymatic and antiproliferative activities against these mutant forms while being less toxic to cells with the normal (wild-type) EGFR. nih.gov The methylthio group is thought to enhance the hydrophobic interaction with a specific amino acid residue in the mutant EGFR, contributing to its selectivity. sci-hub.se

| Compound Class | Target | Key Findings |

| 5-(methylthio)pyrimidine derivatives | EGFR(L858R/T790M) | Potent and selective inhibition of mutant EGFR, overcoming drug resistance. nih.gov |

| 5-trifluoromethylpyrimidine derivatives | EGFR | Excellent antitumor activities against various cancer cell lines. nih.gov |

| Thiazolo[4,5-d]pyrimidine derivatives | Anticancer | The presence of a chlorine atom at the 7-position appears to favorably modulate anticancer activity. mdpi.com |

Antimetabolite Actions and Fluoropyrimidine Pathway Relevance

Fluoropyrimidines, including analogues of this compound, are classified as antimetabolites. pharmacologyeducation.orgnih.govmedbullets.com They function by mimicking natural pyrimidines and interfering with the synthesis of nucleic acids (DNA and RNA), which are essential for cell division. pharmacologyeducation.orgcalis.edu.cnmdpi.com

The primary mechanism of action for many fluoropyrimidines, such as 5-fluorouracil (5-FU), involves the inhibition of thymidylate synthase (TS). pharmacologyeducation.orgcalis.edu.cnresearchgate.netpharmgkb.org TS is a critical enzyme in the synthesis of thymidine, a necessary component of DNA. pharmacologyeducation.orgresearchgate.net The active metabolite of 5-FU, fluorodeoxyuridine monophosphate (FdUMP), forms a stable complex with TS, blocking its activity and leading to a depletion of thymidine, which in turn inhibits DNA synthesis and causes cell death. calis.edu.cnresearchgate.netpharmgkb.org

The fluoropyrimidine pathway describes the metabolic activation and catabolism of these drugs. nih.govpharmgkb.org 5-FU can be converted into several active metabolites that can be incorporated into both RNA and DNA, leading to further cellular damage. mdpi.comnih.gov The efficacy of fluoropyrimidine-based therapies can be influenced by the expression levels of enzymes involved in this pathway. nih.gov For instance, high levels of TS can lead to resistance to 5-FU. nih.gov Therefore, understanding the intricacies of the fluoropyrimidine pathway is crucial for optimizing the therapeutic use of these compounds and developing novel agents that can overcome resistance mechanisms. mdpi.comnih.gov

| Compound | Action | Pathway Relevance |

| 5-Fluorouracil (5-FU) | Inhibits thymidylate synthase, incorporated into RNA and DNA. pharmacologyeducation.orgcalis.edu.cnmdpi.comresearchgate.netpharmgkb.org | A central drug in the fluoropyrimidine pathway, its efficacy is dependent on metabolic activation. nih.govpharmgkb.org |

| Capecitabine | Oral prodrug of 5-FU. nih.gov | Converted to 5-FU through a series of enzymatic steps in the liver. nih.gov |

| Tegafur | Oral prodrug of 5-FU. nih.gov | Metabolized to 5-FU by the enzyme CYP2A6. nih.gov |

Antiviral Research

The quest for novel antiviral agents has led researchers to explore a wide range of chemical structures, including pyrimidine derivatives. Analogues of this compound have shown promise in this area. For instance, a series of novel 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives were synthesized and evaluated for their antiviral activities against Tobacco Mosaic Virus (TMV). nih.gov Several of these compounds demonstrated good antiviral activity in vivo. nih.gov Notably, compound 8i, a derivative, exhibited a more potent curative effect against TMV than the commercial product Ningnanmycin. nih.gov

Furthermore, research into 4,7-disubstituted pyrimido[4,5-d]pyrimidines, which share a structural relationship with the core pyrimidine structure, has revealed selective efficacy against coronaviruses 229E and OC43. mdpi.com Specifically, compounds with a cyclopropylamino group and an aminoindane moiety showed notable effectiveness against human coronavirus 229E (HCoV-229E). mdpi.com This highlights the potential of the pyrimidine framework in the development of new antiviral agents targeting coronaviruses. mdpi.com

Other studies have also pointed to the antiviral potential of pyrimidine derivatives. For example, 2-thiouracil-5-carbonitrile derivatives have been investigated as antiviral agents, with some showing promising activity against Bovine Viral Diarrhea Virus (BVDV). ekb.eg Additionally, the synthesis of 2′-Deoxy-2′-β-fluoro-4′-azido-5-fluorouridine, a pyrimidine nucleoside analogue, has demonstrated good antiviral activity against HIV-1 infection in cell cultures. thieme-connect.de

Table 1: Antiviral Activity of Selected Pyrimidine Analogues

| Compound/Derivative Class | Target Virus | Key Findings |

| 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives | Tobacco Mosaic Virus (TMV) | Compound 8i showed excellent curative effect, surpassing the commercial product Ningnanmycin. nih.gov |

| 4,7-disubstituted pyrimido[4,5-d]pyrimidines | Human Coronavirus 229E (HCoV-229E) | Compounds with a cyclopropylamino group and an aminoindane moiety exhibited remarkable efficacy. mdpi.com |

| 2-Thiouracil-5-carbonitrile derivatives | Bovine Viral Diarrhea Virus (BVDV) | Certain derivatives displayed promising antiviral activity. ekb.eg |

| 2′-Deoxy-2′-β-fluoro-4′-azido-5-fluorouridine | Human Immunodeficiency Virus 1 (HIV-1) | Exhibited good antiviral activity in HEK293T cells. thieme-connect.de |

Anti-inflammatory Research

Pyrimidine derivatives are well-recognized for their anti-inflammatory properties, which are often attributed to their ability to inhibit key inflammatory mediators. nih.govnih.gov

A primary mechanism behind the anti-inflammatory effects of many pyrimidine-based compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated during inflammation. nih.govmdpi.com Research has shown that certain pyrimidine derivatives can act as selective COX-2 inhibitors. mdpi.comnih.gov For instance, a study on pyrimidine derivatives L1 and L2 demonstrated their high selectivity for COX-2 over COX-1, with inhibitory activity comparable to the established drug meloxicam. mdpi.comnih.gov This selectivity is significant as it may lead to a reduction in the gastric side effects associated with non-selective NSAIDs that also inhibit the homeostatic COX-1 enzyme. youtube.comyoutube.com

The development of pyridazine-based derivatives has also emerged as a novel approach for creating COX-2 inhibitors. nih.gov The structure of these compounds allows for modifications that can enhance their COX-2 inhibitory action. nih.gov

Beyond COX inhibition, pyrimidine analogues can exert their anti-inflammatory effects by modulating a variety of other inflammatory mediators. nih.govnih.gov Studies have shown that pyrimidine derivatives can inhibit the production of nitric oxide (NO), a key inflammatory molecule. nih.gov One particular pyrimidine derivative, compound 1, was found to have a strong inhibitory effect on NO production and also to down-regulate the expression of COX-2. nih.gov This compound also led to a significant decrease in the gene expression of various cytokines and chemokines, which are crucial signaling molecules in the inflammatory response. nih.gov

Furthermore, research on 5-fluoro-2-oxindole, a compound with a related heterocyclic structure, has demonstrated its ability to inhibit inflammatory responses. mdpi.com Treatment with this compound was shown to inhibit the upregulation of inflammatory markers such as NOS2, CD11b/c, and IBA-1 in animal models of inflammation. mdpi.com

Table 2: Anti-inflammatory Mechanisms of Pyrimidine Analogues

| Compound/Derivative Class | Mechanism of Action | Key Findings |

| Pyrimidine derivatives L1 and L2 | Selective COX-2 Inhibition | Showed high selectivity for COX-2 over COX-1, comparable to meloxicam. mdpi.comnih.gov |

| Pyrimidine derivative (compound 1) | Inhibition of NO production, COX-2 downregulation, and decreased cytokine/chemokine expression | Displayed potent anti-inflammatory properties in vitro. nih.gov |

| 5-fluoro-2-oxindole | Inhibition of inflammatory markers (NOS2, CD11b/c, IBA-1) | Alleviated inflammatory pain and inhibited inflammatory responses in vivo. mdpi.com |

Other Emerging Biological Activities (e.g., Anticonvulsant, Analgesic)

In addition to their antiviral and anti-inflammatory properties, analogues of this compound and related pyrimidine structures are being investigated for other potential therapeutic applications.

Research into pyrimidine-based compounds has revealed their potential as anticonvulsant agents. ekb.egresearchgate.net Several studies have synthesized and evaluated various pyrimidine derivatives for their ability to protect against seizures in experimental models. ekb.egpensoft.net For instance, a study on new substituted thiopyrimidine derivatives identified several compounds with remarkable anticonvulsant efficiency in both the pentylenetetrazole (PTZ) and maximal electroshock (MES) tests. ekb.eg These compounds were also found to modulate the levels of various neurotransmitters in the brain, such as GABA, norepinephrine, dopamine, and serotonin. ekb.eg Another study on 5-alkoxytetrazolo[1,5-c]thieno[2,3-e]pyrimidine derivatives found that while some compounds had weak anticonvulsant activity, many exhibited excellent antidepressant-like effects. nih.gov

Furthermore, the analgesic properties of related compounds have been explored. For example, 5-fluoro-2-oxindole has been shown to have antinociceptive effects, alleviating inflammatory pain in animal models. mdpi.com This compound was also found to enhance the pain-relieving effects of morphine, suggesting a potential for combination therapies. nih.gov

Table 3: Emerging Biological Activities of Pyrimidine Analogues

| Biological Activity | Compound/Derivative Class | Key Findings |

| Anticonvulsant | Substituted thiopyrimidine derivatives | Displayed remarkable anticonvulsant efficiency and modulated neurotransmitter levels. ekb.eg |

| Antidepressant-like | 5-alkoxytetrazolo[1,5-c]thieno[2,3-e]pyrimidine derivatives | Most compounds showed excellent antidepressant activity in preclinical tests. nih.gov |

| Analgesic | 5-fluoro-2-oxindole | Alleviated inflammatory pain and enhanced the analgesic effects of morphine. mdpi.comnih.gov |

Biochemical Pathways and Molecular Mechanisms of Action

Interference with Key Biochemical Pathways (General Fluoropyrimidine Relevance)

Fluoropyrimidines are a class of antimetabolite drugs that exert their cytotoxic effects by interfering with the synthesis of pyrimidines, which are essential building blocks of DNA and RNA. clinpgx.orgnih.gov The central mechanism revolves around the intracellular conversion of these compounds into active metabolites that disrupt critical enzymatic processes. clinpgx.orgnih.gov The primary active metabolites of 5-FU are fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP). clinpgx.org These metabolites interfere with nucleic acid synthesis and function through distinct mechanisms.

Enzyme Inhibition Studies

While specific enzyme inhibition studies for 5-Fluoro-2-(methylthio)pyrimidine are not available, the known interactions of fluoropyrimidines with key enzymes are well-documented.

Thymidylate Synthase (TS) Inhibition

The most well-established mechanism of action for fluoropyrimidines is the inhibition of thymidylate synthase (TS). nih.govresearchgate.netnih.govnih.gov TS is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. nih.gov The 5-FU metabolite, FdUMP, forms a stable ternary complex with TS and the folate cofactor 5,10-methylenetetrahydrofolate. researchgate.netnih.gov This complex blocks the normal substrate, deoxyuridine monophosphate (dUMP), from accessing the enzyme's active site, thereby inhibiting dTMP synthesis. clinpgx.org The resulting depletion of dTMP leads to an imbalance in deoxynucleotide pools and subsequent disruption of DNA replication and repair, ultimately inducing cell death. clinpgx.orgnih.gov

DNA Topoisomerase 1 (Top1) Inhibition

Recent studies have suggested that fluoropyrimidines may also exert their effects through the inhibition of DNA topoisomerase 1 (Top1). researchgate.net Top1 is an enzyme that relaxes DNA supercoiling during replication and transcription by creating transient single-strand breaks. researchgate.net Inhibition of Top1 can lead to the accumulation of these breaks, which can be converted into lethal double-strand breaks during DNA replication. While the direct inhibition of Top1 by this compound has not been demonstrated, it represents a potential, yet unverified, mechanism of action for this class of compounds.

RNA Modifying Enzyme Inhibition (e.g., TRMT2A, Pseudouridylate Synthase)

Emerging evidence indicates that fluoropyrimidines can also interfere with RNA metabolism by inhibiting various RNA modifying enzymes. researchgate.net Enzymes such as tRNA methyltransferase 2 homolog A (TRMT2A) and pseudouridylate synthase are involved in the post-transcriptional modification of RNA, which is critical for its proper function and stability. researchgate.net The incorporation of fluorinated metabolites into RNA can lead to the inhibition of these enzymes, disrupting RNA processing and function. nih.gov However, specific studies on the effect of this compound on these enzymes are lacking.

Interaction with Nucleic Acids (DNA and RNA)

In addition to enzyme inhibition, the active metabolites of fluoropyrimidines can be directly incorporated into DNA and RNA, leading to further cellular damage. clinpgx.orgnih.gov

Incorporation into DNA and RNA

The triphosphate metabolites of 5-FU, namely FdUTP and FUTP, can be utilized by DNA and RNA polymerases, respectively, during nucleic acid synthesis. clinpgx.orgnih.gov The incorporation of FdUTP into DNA can lead to DNA fragmentation and instability. oncohemakey.com Similarly, the incorporation of FUTP into various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), can disrupt RNA processing, maturation, and function. nih.govnih.govnih.gov This can interfere with protein synthesis and other essential cellular processes. While it is plausible that metabolites of this compound could be incorporated into nucleic acids, this has not been experimentally confirmed.

Perturbation of Nucleic Acid Structure and Dynamics by this compound

Following a comprehensive review of available scientific literature, no specific research findings or data detailing the perturbation of nucleic acid structure and dynamics by the compound This compound were identified.

The biochemical pathways and molecular mechanisms of action concerning its direct interaction with DNA or RNA, including any potential for incorporation, conformational changes, or effects on nucleic acid-protein interactions, are not documented in the existing body of research. Consequently, data tables and detailed research findings on this specific topic could not be generated.

It is important to distinguish This compound from the well-studied fluoropyrimidine antimetabolite, 5-Fluorouracil (B62378) (5-FU) . Extensive research on 5-FU has demonstrated that its metabolites can be incorporated into both RNA and DNA, leading to cytotoxicity and the disruption of nucleic acid functions. However, no information was found to suggest that this compound acts as a prodrug for, is a metabolite of, or functions via the same mechanisms as 5-Fluorouracil.

Therefore, the specific topic of how this compound perturbs nucleic acid structure and dynamics remains an uninvestigated area of research based on the available information.

Future Directions and Research Perspectives

Development of Novel Analogues with Enhanced Specificity

The development of novel analogues of 5-Fluoro-2-(methylthio)pyrimidine is a key area of ongoing research, with the primary goal of enhancing target specificity and improving therapeutic indices. The core strategy involves chemical modifications to the pyrimidine (B1678525) ring and the methylthio group to modulate the compound's interaction with biological targets.

Research has shown that substitutions on the pyrimidine ring can significantly influence biological activity. For instance, the introduction of different functional groups at various positions can alter the electronic and steric properties of the molecule, leading to more potent and selective inhibition of target enzymes. nih.govmdpi.com A significant body of work has focused on creating derivatives of the related compound, 5-fluorouracil (B62378) (5-FU), to improve its efficacy. nih.govnih.govmdpi.com These efforts often involve creating prodrugs or co-crystals to enhance delivery and reduce side effects. nih.govmdpi.com

The synthesis of novel 5'-substituted analogs of 5-fluoro-2'-deoxyuridine (B1346552) 5'-monophosphate (FdUMP), a metabolite of 5-FU, has been a promising approach. nih.govnih.gov By adding substituents at the 5'-carbon of the nucleoside, researchers aim to restrict the molecule's metabolism to the active monophosphate stage, thereby preventing the formation of metabolites that cause systemic toxicity. nih.govsemanticscholar.org This strategy has led to the identification of analogues with maintained or even enhanced inhibitory activity against thymidylate synthase (TS), a critical enzyme in DNA synthesis and a primary target of fluoropyrimidine drugs. nih.govnih.govsemanticscholar.org

The table below summarizes some of the synthesized analogues and their reported activities, highlighting the impact of specific chemical modifications.

| Analogue | Modification | Reported Activity/Finding | Reference |

| 5'-Deoxy-5'-[(monofluoromethyl)thio]adenosine | Analogue of 5'-deoxy-5'-(methylthio)adenosine (MTA) | Potent competitive inhibitor of MTA phosphorylase. | nih.gov |

| 5'-Deoxy-5'-fluoro-5'-(methylthio)adenosine | Analogue of 5'-deoxy-5'-(methylthio)adenosine (MTA) | Less inhibitory toward MTA phosphorylase, with rapid nonenzymatic degradation. | nih.gov |

| 5'(R)-CH3 and 5'(S)-CF3 FdUMP analogs | 5'-substituted FdUMP | Maintained potency against thymidylate synthase (TS). | nih.govsemanticscholar.org |

| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives | Introduction of a trifluoromethyl group | Some derivatives showed antiproliferative potential against various cancer cell lines. | mdpi.com |

| 5-Hydroxymethylpyrimidine derivatives | Varied substituents at the 4-position | Derivatives with bulky constituents exhibited moderate anticancer properties. | mdpi.com |

These examples underscore the principle that targeted chemical modifications can lead to the development of analogues with more desirable pharmacological profiles. Future research will likely focus on synthesizing a broader range of derivatives and employing high-throughput screening methods to identify candidates with superior specificity and efficacy.

Application in Targeted Drug Delivery Systems

To maximize the therapeutic effect of this compound and its analogues while minimizing off-target effects, researchers are increasingly exploring their incorporation into targeted drug delivery systems. These systems are designed to deliver the cytotoxic agent specifically to cancer cells, thereby reducing systemic exposure and associated toxicity.

One promising approach is the development of prodrugs that are activated at the tumor site. nih.govnih.gov For example, a prodrug of the related compound 5-fluorodeoxyuridine (FdU) was designed to be a substrate for prostate-specific antigen (PSA), an enzyme highly expressed in prostate cancer cells. nih.gov This strategy allows for the selective release of the active drug within the tumor microenvironment. nih.gov

Another strategy involves conjugating the pyrimidine derivatives to targeting moieties such as antibodies, peptides, or small molecules that bind to receptors overexpressed on cancer cells. Folic acid, for instance, has been used as a targeting ligand to deliver 5-FU-loaded liposomes to colon cancer cells, which often overexpress the folate receptor. nih.gov This approach has been shown to enhance the cytotoxicity of the drug against cancer cells. nih.gov

Nanoparticle-based delivery systems also hold significant promise. nih.govnih.gov Metal-organic frameworks (MOFs) and other nanoparticles can be loaded with this compound derivatives and surface-modified with targeting ligands to facilitate their accumulation in tumor tissue. nih.gov These systems can protect the drug from premature degradation and control its release, further enhancing its therapeutic efficacy. nih.gov

The table below provides an overview of different targeted delivery strategies being explored for fluoropyrimidine-based drugs.

| Delivery System | Mechanism | Example Application | Reference |

| Prodrugs | Enzymatic activation at the tumor site. | 5-fluorodeoxyuridine prodrug activated by prostate-specific antigen (PSA). | nih.gov |

| Polymer-Drug Conjugates | Conjugation to hydrophilic polymers with targeting moieties. | N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers. | nih.gov |

| Liposomes | Encapsulation in lipid-based nanoparticles, often with targeting ligands. | Folic acid-conjugated liposomes for targeted delivery of 5-FU to colon cancer cells. | nih.gov |

| Metal-Organic Frameworks (MOFs) | Encapsulation in porous crystalline materials with tunable properties. | ZIF-8 MOFs for topical delivery of 5-FU in basal cell carcinoma. | nih.gov |

The continued development of these sophisticated delivery systems will be crucial in translating the potential of this compound and its analogues into more effective and safer cancer therapies.

Advanced Computational Modeling for Mechanism Elucidation

Advanced computational modeling has become an indispensable tool in modern drug discovery, and its application to this compound and its analogues is providing deep insights into their mechanisms of action. wavefun.com Techniques such as molecular docking, quantum chemical calculations, and molecular dynamics simulations are being used to predict how these compounds interact with their biological targets at the atomic level. nih.govnii.ac.jpnih.govsemanticscholar.org

Molecular docking studies, for example, can predict the binding affinity and orientation of a ligand within the active site of a target protein. nih.govsemanticscholar.org This information is invaluable for understanding the structure-activity relationships of different analogues and for designing new compounds with improved binding characteristics. nih.govsemanticscholar.org For instance, docking studies have been used to investigate the interaction of pyrimidine derivatives with the main protease of SARS-CoV-2, guiding the synthesis of potential antiviral agents. nih.gov

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a more detailed understanding of the electronic properties of molecules, which are crucial for their reactivity and interaction with biological macromolecules. nih.govnih.govsci-hub.se These calculations can help to explain the stability of different conformers and the nature of the chemical bonds involved in ligand-receptor interactions. sci-hub.se

Molecular dynamics simulations can then be used to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the interaction and the conformational changes that may occur upon binding. nii.ac.jp

The following table highlights the application of various computational methods in the study of pyrimidine derivatives.

| Computational Method | Application | Key Insights | Reference |

| Molecular Docking | Predicting binding modes and affinities of ligands to target proteins. | Identification of key interactions between pyrimidine derivatives and target enzymes like EGFR and viral proteases. | nih.govnih.govnih.gov |

| Quantum Chemical Calculations (DFT) | Determining electronic properties, molecular structure, and vibrational frequencies. | Elucidation of structural features and reaction mechanisms. | nih.govnih.govsci-hub.se |

| Molecular Dynamics Simulations | Simulating the dynamic behavior of ligand-protein complexes. | Assessing the stability of ligand binding and conformational changes in the target protein. | nii.ac.jp |

The integration of these computational approaches provides a powerful platform for the rational design of new this compound analogues with enhanced potency and selectivity. As computational power continues to increase and algorithms become more sophisticated, these methods will play an even more critical role in the future of drug discovery.

Exploration of New Biological Targets and Therapeutic Areas

While the primary focus of research on this compound and its derivatives has been on their anticancer properties, particularly as inhibitors of thymidylate synthase, there is a growing interest in exploring their potential against other biological targets and in new therapeutic areas. ebrary.net The versatility of the pyrimidine scaffold suggests that its derivatives could be effective against a range of diseases.

For example, pyrimidine derivatives have been investigated for their activity as inhibitors of epidermal growth factor receptor (EGFR), a key target in cancer therapy. nih.gov The discovery of 5-(methylthio)pyrimidine (B78358) derivatives as selective inhibitors of mutant EGFR has opened up new avenues for the treatment of non-small cell lung cancer. nih.gov

Furthermore, the structural similarity of pyrimidines to the building blocks of nucleic acids makes them attractive candidates for antiviral agents. nih.govnih.gov Research has explored the potential of pyrimidine nucleoside analogues to inhibit viral replication by targeting viral polymerases or other essential enzymes. nih.gov

The antimicrobial potential of pyrimidine derivatives is also an active area of investigation. mdpi.comasianpubs.org With the rise of antibiotic resistance, there is an urgent need for new classes of antimicrobial agents, and the pyrimidine scaffold offers a promising starting point for the development of such drugs. nii.ac.jp

The table below lists some of the alternative biological targets and therapeutic areas being explored for pyrimidine derivatives.

| Biological Target | Therapeutic Area | Rationale/Example | Reference |

| Epidermal Growth Factor Receptor (EGFR) | Cancer | Development of selective inhibitors for mutant EGFR in non-small cell lung cancer. | nih.gov |

| Viral Enzymes (e.g., Proteases, Polymerases) | Infectious Diseases (e.g., COVID-19) | Design of pyrimidine-based inhibitors of viral replication. | nih.gov |

| DNA Methyltransferases (DNMTs) | Cancer | Development of epigenetic modulators for cancer therapy. | scirp.org |

| Bacterial and Fungal Targets | Infectious Diseases | Screening of pyrimidine derivatives for antimicrobial activity. | mdpi.comnii.ac.jpasianpubs.org |

The exploration of new biological targets and therapeutic areas for this compound and its derivatives is a testament to the versatility of this chemical scaffold. Future research in this area will likely involve large-scale screening of compound libraries against a diverse range of targets, coupled with mechanism-of-action studies to identify promising new therapeutic applications.

Q & A

Basic: What are the key synthetic routes for 5-Fluoro-2-(methylthio)pyrimidine in academic research?

Answer:

The synthesis of this compound derivatives typically involves nucleophilic substitution reactions. For example:

- Step 1: Start with halogenated pyrimidine precursors (e.g., 2-chloro-5-fluoropyrimidine).

- Step 2: React with methylthiolate (CH₃S⁻) under basic conditions (e.g., NaOH) to introduce the methylthio group.

- Step 3: Purify via column chromatography or recrystallization to isolate the target compound .

Key considerations include optimizing reaction time (e.g., reflux conditions) and monitoring intermediates using TLC or HPLC.

Advanced: How does this compound inactivate CYP2D6, and what experimental methods confirm this mechanism?

Answer:

The compound acts as a mechanism-based inactivator of CYP2D6, forming a covalent protein adduct. Key evidence includes:

- Partition ratio >3 , indicating potent inactivation not rescued by exogenous nucleophiles .

- HPLC analysis of native heme (absorbance at 405 nm) shows >25% heme loss after 40-minute incubation .

- SDS-PAGE with Western blotting confirms protein adduct formation using radiolabeled SCH 66712 .

- Docking studies reveal π-π stacking between Phe120 and the fluoropyrimidine ring (distance: 2.7–3.2 Å) and hydrogen bonding with Glu216 (3.5 Å) .

Advanced: What structural features of this compound contribute to its binding affinity with CYP2D6 active sites?

Answer:

Critical structural interactions include:

- Fluorine atom : Enhances electronegativity, stabilizing hydrogen bonds with Glu216 .

- Methylthio group : Participates in hydrophobic interactions with Phe483 and Phe120 .

- Pyrimidine ring : Facilitates π-π stacking with aromatic residues (e.g., Phe120) .

Docking models (e.g., SCH 66712) position the phenyl group 2.2 Å from the heme iron, enabling oxidation to reactive intermediates .

Basic: How can researchers optimize the synthesis of this compound derivatives for structure-activity studies?

Answer:

Optimization strategies include:

- Varying substituents : Introduce groups like hydroxymethyl or piperazinyl via nucleophilic substitution .

- Reaction solvent : Use polar aprotic solvents (e.g., DMF) to enhance reactivity .

- Purification : Employ silica gel chromatography for high-purity yields .

Validate derivatives using NMR, IR, and elemental analysis .

Advanced: What analytical techniques are recommended to quantify heme degradation during CYP2D6 inactivation by this compound?

Answer:

- HPLC with UV detection (405 nm) : Quantifies native heme loss (e.g., 25% decrease after 40-minute incubation) .

- CO-binding assays : Measure residual enzyme activity (e.g., >20% CO-binding loss post-inactivation) .

- Mass spectrometry : Identifies heme-derived metabolites (e.g., methylene quinones) .

Advanced: How do metabolic pathways of this compound differ between CYP2D6 and other enzymes like CYP2C9/19?

Answer:

- CYP2D6 : Generates a methylene quinone intermediate via phenyl group oxidation, leading to enzyme adduction .

- CYP2C9/19 : Produce the same metabolites but in different abundances, suggesting divergent catalytic efficiencies .

Metabolite profiling via LC-MS/MS and kinetic studies (e.g., , ) differentiate enzyme-specific pathways .

Basic: What safety considerations are essential when handling this compound in laboratory settings?

Answer:

- Waste disposal : Segregate and transfer to certified hazardous waste facilities to prevent environmental contamination .

- Protective gear : Use gloves, goggles, and fume hoods to avoid inhalation/contact .

- Emergency protocols : Neutralize spills with inert adsorbents (e.g., vermiculite) and report exposures immediately .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.